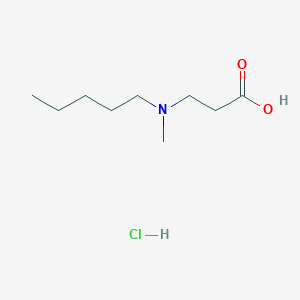

3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-[methyl(pentyl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWXRULMHQZBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587383 | |

| Record name | N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625120-81-2 | |

| Record name | N-Methyl-N-pentyl-β-alanine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625120-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625120812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7FT72BUU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

CAS Number: 625120-81-2

This technical guide provides an in-depth overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and primary applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 625120-81-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₂₀ClNO₂ | [1][2] |

| Molecular Weight | 209.71 g/mol | [1][2] |

| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [1][2] |

| Melting Point | 99-103°C | [1] |

| Boiling Point | 299.2 °C at 760 mmHg | [3] |

| Flash Point | 134.7 °C | [3] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Assay | ≥99.0% | [1] |

| InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N | [1][2] |

| Synonyms | 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride, Ibanic Acid Hydrochloride, Ibandronate Related Compound A | [2][6] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves a two-step process: a Michael addition followed by an Eschweiler-Clarke methylation and subsequent hydrolysis.[1][2][7]

Step 1: Michael Addition

This initial step involves the reaction of n-amylamine with an acrylate ester (such as ethyl acrylate) to form a 3-(pentylamino)propanoate intermediate.[1][7]

-

Reactants:

-

n-Amylamine

-

Acrylate ester (e.g., ethyl acrylate)

-

-

Procedure:

-

n-Amylamine and the acrylate ester are reacted, often without a solvent or in a suitable solvent like ethanol.

-

The reaction mixture is typically stirred at a controlled temperature, for instance, between 50-70°C, to facilitate the conjugate addition.[1]

-

The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the resulting 3-(pentylamino)propanoate intermediate is isolated.

-

Step 2: Eschweiler-Clarke Methylation and Hydrolysis

The intermediate from the Michael addition is then methylated and hydrolyzed to yield the final product.[1][7]

-

Reactants:

-

3-(Pentylamino)propanoate intermediate

-

Formaldehyde

-

Formic acid

-

Hydrochloric acid (for hydrolysis and salt formation)

-

-

Procedure:

-

The 3-(pentylamino)propanoate intermediate is treated with formaldehyde and formic acid.[1][7] This reaction is typically carried out at room temperature or under reflux.[1]

-

TLC is used to confirm the completion of the methylation reaction.[1]

-

Once the methylation is complete, the reaction mixture is concentrated under reduced pressure.[7]

-

6M Hydrochloric acid is added, and the mixture is refluxed for 9-10 hours to hydrolyze the ester to the carboxylic acid and form the hydrochloride salt.[1][7]

-

The final product, this compound, is then isolated, typically as a white solid.[7]

-

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Ibandronate Sodium (CAS 138926-19-9).[1] Ibandronate is a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone diseases.[2] The structural backbone provided by this compound is a key component in the construction of the final active pharmaceutical ingredient.[1]

Biological Activity and Mechanism of Action

As a synthetic intermediate, this compound is not intended for direct therapeutic use, and its specific mechanism of action has not been a primary focus of research.[1] Its biological relevance is understood in the context of its end product, ibandronate. Ibandronate functions by binding to hydroxyapatite in bone and inhibiting osteoclast activity, which in turn reduces bone resorption and helps to increase bone density.[1][2] Any discussion of signaling pathways would therefore pertain to the downstream effects of ibandronate on osteoclasts, rather than this intermediate compound itself.

Safety and Handling

This compound may cause skin irritation, serious eye damage, and may have specific target organ toxicity.[1] It is intended for research use only and not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) before handling.

The logical relationship for its primary use is depicted in the diagram below.

Caption: Role as an intermediate in Ibandronate Sodium synthesis.

References

- 1. This compound, CAS 625120-81-2 [benchchem.com]

- 2. Buy this compound | 625120-81-2 | > 95% [smolecule.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 625120-81-2|this compound|BLD Pharm [bldpharm.com]

- 5. store.usp.org [store.usp.org]

- 6. 3-(N-Methylpentylamino)propionic acid hydrochloride | 625120-81-2 [amp.chemicalbook.com]

- 7. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]

Technical Guide to the Physical Properties of Ibanic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of Ibanic Acid Hydrochloride. It is important to note that Ibanic Acid Hydrochloride is also known by several synonyms, including 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, Ibandronate Related Compound A, and Ibandronate EP Impurity A.[1] This compound is recognized primarily as a key intermediate in the synthesis of Ibandronate Sodium, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[2][3] While the therapeutic focus is on Ibandronate, understanding the physicochemical properties of its intermediates and related compounds is crucial for drug development, synthesis optimization, and quality control.

Physical and Chemical Properties

Ibanic Acid Hydrochloride is a white to off-white crystalline solid.[2][3] It is an organic compound that is hygroscopic, readily absorbing moisture from the atmosphere, a common characteristic of amino acid hydrochloride salts.[2]

Data Summary

The quantitative physical and chemical properties of Ibanic Acid Hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ClNO₂ | [2][3][4][5][6][7] |

| Molecular Weight | 209.71 g/mol | [2][3][4][5][6][7] |

| Melting Point | 99-103 °C | [3] |

| 101-103 °C | [2][8] | |

| Boiling Point | 299.2 °C at 760 mmHg | [8] |

| Flash Point | 134.7 °C | [8] |

| Solubility | Slightly soluble in Methanol and Water | [8] |

| Vapor Pressure | 0.000102 mmHg at 25°C | [8] |

| LogP | 2.38510 | [8] |

| pKa | Not explicitly found in searches. | |

| Appearance | White to off-white crystalline solid | [2][3] |

| Hydrogen Bond Donor Count | 2 | [5][8] |

| Hydrogen Bond Acceptor Count | 3 | [5][8] |

| Rotatable Bond Count | 7 | [5][8] |

| Heavy Atom Count | 13 | [5][8] |

| Topological Polar Surface Area | 40.5 Ų | [5][9] |

| Complexity | 126 | [8][9] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[10]

-

Sample Preparation: A small amount of dry Ibanic Acid Hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.[11] The tube is then tapped gently to ensure the sample is compact at the sealed end.[11][12]

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[11]

-

For an unknown sample, a rapid heating rate (10-20 °C per minute) is used to determine an approximate melting range.[12]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated at a medium rate to about 20 °C below the approximate melting point.[11]

-

The heating rate is then slowed to approximately 1-2 °C per minute.[11][12]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[13]

-

Preparation: An excess amount of Ibanic Acid Hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a flask.[13]

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Sample Analysis:

-

The solution is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any solid particles.

-

The concentration of Ibanic Acid Hydrochloride in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa of a compound can be determined by various methods, including potentiometric titration and spectrophotometry.[14]

-

Potentiometric Titration:

-

A solution of Ibanic Acid Hydrochloride of known concentration is prepared.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the acid has been neutralized.[14]

-

-

UV-Vis Spectrophotometry:

-

This method is suitable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[14]

-

The absorbance of a solution of Ibanic Acid Hydrochloride is measured at a fixed wavelength over a range of pH values.

-

The pKa is determined by analyzing the change in absorbance as a function of pH.[14]

-

-

NMR Spectroscopy:

Context: Mechanism of Action of Ibandronic Acid

As Ibanic Acid Hydrochloride is an intermediate in the synthesis of Ibandronic Acid, understanding the mechanism of action of the active pharmaceutical ingredient provides crucial context for researchers. Ibandronic acid is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption.[17][18][19]

The primary molecular target of ibandronic acid is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[18][19][20] Inhibition of FPPS in osteoclasts prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[17][21] These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[17] The disruption of this process leads to impaired osteoclast function and survival, ultimately inducing apoptosis and reducing bone resorption.[18][19] This leads to an increase in bone mineral density.[18]

Signaling Pathway of Ibandronic Acid

The following diagram illustrates the mechanism of action of Ibandronic Acid within an osteoclast.

Caption: Mechanism of action of Ibandronic Acid in osteoclasts.

References

- 1. veeprho.com [veeprho.com]

- 2. Buy this compound | 625120-81-2 | > 95% [smolecule.com]

- 3. This compound, CAS 625120-81-2 [benchchem.com]

- 4. pKa values in organic chemistry – Making maximum use of the available data | Semantic Scholar [semanticscholar.org]

- 5. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. dev.klivon.com [dev.klivon.com]

- 7. Ibandronate Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. scielo.br [scielo.br]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 18. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in the synthesis of pharmacologically active molecules. This document details its molecular structure, physicochemical properties, synthesis methodologies, and its role in pharmaceutical development. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams are provided to illustrate synthetic pathways and logical relationships, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.

Introduction

This compound, also known as Ibanic Acid Hydrochloride, is a substituted amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1][2] Its primary recognition comes from its crucial role as a precursor in the manufacturing of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][3] The molecular structure, featuring a tertiary amine and a carboxylic acid moiety, imparts specific chemical reactivity and biological relevance to this compound. This guide aims to consolidate the available technical information on this compound to support research and development activities.

Molecular Structure and Chemical Identity

The fundamental structure of this compound consists of a propanoic acid backbone with a methyl and a pentyl group attached to the nitrogen atom at the 3-position. The compound is supplied as a hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride[1][2] |

| CAS Number | 625120-81-2[1][4] |

| Molecular Formula | C₉H₂₀ClNO₂[1][3] |

| Molecular Weight | 209.71 g/mol [1][3] |

| Canonical SMILES | CCCCCN(C)CCC(=O)O.Cl[1][2] |

| InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H[1][2] |

| InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N[1][2] |

| Synonyms | 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride, Ibanic Acid Hydrochloride, Ibandronate Related Compound A[1][2] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][3] It is known to be hygroscopic, readily absorbing moisture from the air, a common characteristic of amino acid hydrochloride salts.[1]

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 101-103°C[1][4] |

| Boiling Point | 299.2 °C at 760 mmHg[4] |

| Solubility | Slightly soluble in Methanol and Water[4] |

| Vapor Pressure | 0.000102 mmHg at 25°C[4] |

| Flash Point | 134.7 °C[4] |

| LogP | 2.38510[4] |

| PSA | 40.54000[4] |

| Hydrogen Bond Donor Count | 2[4][5] |

| Hydrogen Bond Acceptor Count | 3[4][5] |

| Rotatable Bond Count | 7[4][5] |

| Exact Mass | 209.1182566[4][5] |

| Heavy Atom Count | 13[4][5] |

| Complexity | 126[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and industrially applicable method involves a multi-step process.

General Synthesis Pathway

A prevalent synthetic route involves the Michael addition of an amine to an acrylate, followed by N-methylation and subsequent formation of the hydrochloride salt.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on described synthetic methods.[6][7]

Step 1: Synthesis of 3-(N-pentylamino)propionate

-

In a reaction vessel, combine n-amylamine and an acrylate (e.g., methyl acrylate) in a suitable solvent. The acrylate is typically used in excess.

-

Stir the reaction mixture at a controlled temperature (e.g., ambient temperature or slightly elevated) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, add water to the reaction mixture and adjust the pH to acidic conditions (pH 2-7) to separate the organic phase.

-

Extract the aqueous phase with an organic solvent to remove excess acrylate.

-

Adjust the pH of the aqueous phase to basic conditions (pH 8-14) and extract the product, 3-(N-pentylamino)propionate, with an organic solvent.

-

Concentrate the organic extracts to yield the intermediate product.

Step 2: N-Methylation and Hydrochloride Salt Formation

-

Dissolve the 3-(N-pentylamino)propionate in a suitable solvent.

-

Add formic acid and formaldehyde to the solution.

-

Heat the reaction mixture to reflux and maintain for a period sufficient for the completion of the N-methylation reaction.

-

After cooling, treat the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.

-

Isolate the solid product by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum to yield this compound.

Role in Ibandronate Synthesis

The primary application of this compound is as a key starting material in the synthesis of Ibandronate Sodium.

Caption: Workflow for the synthesis of Ibandronate Sodium from the title compound.

Ibandronate functions by inhibiting osteoclast-mediated bone resorption, thereby helping to maintain bone density.[1] The structural features of this compound are essential for the construction of the final bisphosphonate structure of Ibandronate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Table 3: NMR Spectroscopic Data (Representative Chemical Shifts)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 0.9 - 1.0 | Triplet | Terminal CH₃ of pentyl group[1] |

| 1.2 - 1.7 | Multiplet | CH₂ protons of pentyl chain[1] | |

| ¹³C NMR | 170 - 175 | Singlet | Carboxyl carbon (C=O)[1] |

| 55 - 65 | Singlet | N-CH₂ carbon[1] | |

| 40 - 45 | Singlet | N-CH₃ carbon[1] |

Fourier Transform Infrared (FT-IR) Spectroscopy: A characteristic carbonyl stretch is observed at approximately 1700 cm⁻¹, which provides additional confirmation of the carboxylic acid functional group.[1]

Biological Activity and Applications

The biological significance of this compound is intrinsically linked to its role as an intermediate for Ibandronate. While the compound itself is not the active therapeutic agent, its structure is a key determinant for the pharmacological activity of the final drug product. Ibandronate binds to hydroxyapatite in bone tissue and inhibits the activity of osteoclasts, the cells responsible for bone degradation.[1][3]

Beyond its use in Ibandronate synthesis, this compound can serve as a versatile building block in the synthesis of other novel chemical entities for drug discovery and development.

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical compound with significant industrial importance, primarily as a key intermediate in the synthesis of Ibandronate Sodium. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and applications. The structured presentation of data and protocols aims to facilitate its use in research and pharmaceutical development.

References

- 1. Buy this compound | 625120-81-2 | > 95% [smolecule.com]

- 2. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CAS 625120-81-2 [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

N-methyl-N-pentyl-beta-alanine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-pentyl-beta-alanine hydrochloride is a key chemical intermediate, primarily recognized for its role in the synthesis of Ibandronate, a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][2] This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a focus on technical information relevant to researchers and professionals in the field of drug development.

Chemical Properties and Structure

N-methyl-N-pentyl-beta-alanine hydrochloride is the hydrochloride salt of N-methyl-N-pentyl-beta-alanine. Its chemical structure consists of a propanoic acid backbone with a methyl and a pentyl group attached to the nitrogen atom at the beta position.

| Property | Value | Source |

| Chemical Formula | C₉H₂₀ClNO₂ | Sigma-Aldrich |

| CAS Number | 625120-81-2 | Midas Pharma[2] |

| Synonyms | 3-(N-methyl-N-pentylamino)propionic acid hydrochloride, Ibandronate Related Compound A | Sigma-Aldrich, WO/2009/093258[3] |

Synthesis of N-methyl-N-pentyl-beta-alanine Hydrochloride

The synthesis of N-methyl-N-pentyl-beta-alanine hydrochloride is a critical step in the production of Ibandronate sodium. Several synthetic routes have been described, primarily in patent literature. A common pathway involves the reaction of pentylamine with an acrylate derivative, followed by methylation and hydrolysis.

Experimental Protocol: Synthesis via N-pentyl-β-alanine ethyl ester

This method, described in patent WO/2009/093258, outlines a two-step process to yield the target compound.[3]

Step 1: Synthesis of N-pentyl-β-alanine ethyl ester

-

Pentylamine is reacted with ethyl acrylate. The specific reaction conditions, such as solvent and temperature, are not detailed in the abstract. This reaction results in the formation of N-pentyl-β-alanine ethyl ester.

Step 2: Methylation of N-pentyl-β-alanine ethyl ester

-

The N-pentyl-β-alanine ethyl ester is then methylated to produce N-methyl-N-pentyl-β-alanine ethyl ester.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

The resulting N-methyl-N-pentyl-β-alanine ethyl ester undergoes hydrolysis to yield the free acid, 3-(N-methyl-N-pentylamino)propionic acid.

-

Subsequent treatment with hydrochloric acid affords the final product, N-methyl-N-pentyl-beta-alanine hydrochloride.[3]

Caption: Synthesis of N-methyl-N-pentyl-beta-alanine hydrochloride.

Role in Ibandronate Synthesis

N-methyl-N-pentyl-beta-alanine hydrochloride serves as a crucial precursor in the synthesis of Ibandronate sodium, a nitrogen-containing bisphosphonate. The overall workflow involves the bisphosphorylation of N-methyl-N-pentyl-beta-alanine hydrochloride.

Experimental Protocol: Synthesis of Ibandronate Sodium

As outlined in patent WO/2009/093258, the final steps of Ibandronate synthesis are as follows:[3]

-

Bisphosphorylation: N-methyl-N-pentyl-beta-alanine hydrochloride is reacted with phosphorous acid and phosphorous trichloride.

-

Hydrolysis: The reaction mixture is then hydrolyzed.

-

Salt Formation: Subsequent treatment with a base, such as sodium hydroxide, leads to the formation of Ibandronate monosodium monohydrate.

Caption: Workflow for Ibandronate Sodium Synthesis.

Conclusion

N-methyl-N-pentyl-beta-alanine hydrochloride is a vital building block in the pharmaceutical industry, specifically for the synthesis of Ibandronate. Understanding its synthesis and chemical properties is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The synthetic pathways, while established in patent literature, offer opportunities for further process optimization and development of more efficient and environmentally friendly methods.

References

Navigating the Physicochemical Landscape of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in the synthesis of the bisphosphonate drug Ibandronate.[1][2] This document collates known physicochemical properties, outlines a detailed synthetic pathway, and presents a generalized experimental protocol for solubility determination in the absence of specific published data for this compound.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] It is recognized as a crucial building block in pharmaceutical manufacturing, particularly for drugs targeting bone resorption.[1][3]

Solubility Data

| Solvent | Quantitative Solubility | Qualitative Description |

| Water | Data not available | Slightly Soluble[4] |

| Methanol | Data not available | Slightly Soluble[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-documented two-step process. This section details the synthetic route and provides a generalized protocol for solubility assessment.

Synthetic Workflow

The primary synthetic route involves a Michael addition followed by an Eschweiler-Clarke reaction.

Caption: Synthetic pathway of this compound.

Experimental Protocol: Solubility Determination (General Method)

In the absence of a specific published protocol for this compound, the following is a generalized procedure for determining the aqueous solubility of an amine hydrochloride salt, adapted from standard methodologies for biopharmaceutics classification.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Purified water (USP grade or equivalent)

-

Shake-flask apparatus or orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of water to prepare a stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Allow the suspension to equilibrate for a predetermined period (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

At various time points (e.g., 4, 8, 12, 24, 48 hours), withdraw an aliquot of the suspension.

-

Immediately centrifuge the aliquot to separate the solid from the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the clear filtrate with water to a concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the solubility of the compound in water (e.g., in mg/mL or g/L) by accounting for the dilution factor.

-

Biological Context and Signaling Pathways

As a synthetic intermediate, this compound is not expected to have a defined signaling pathway or direct biological target. Its significance lies in its role as a precursor to Ibandronate. Ibandronate, the final active pharmaceutical ingredient, functions by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway, which is crucial for the survival of osteoclasts, the cells responsible for bone resorption. The inhibitory action of Ibandronate on osteoclasts leads to a decrease in bone turnover and an increase in bone mineral density.

Caption: Role of the compound as an intermediate leading to a therapeutic effect.

References

The Synthesis of Ibandronate Intermediate III: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ibandronate Intermediate III, chemically known as 3-[N-(methylpentyl)amino]propionic acid. This key intermediate is crucial in the manufacturing of Ibandronic acid, a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases. This document outlines various synthetic pathways, details experimental protocols, and presents quantitative data to facilitate comparison and process optimization.

Introduction to Ibandronate and its Key Intermediate

Ibandronic acid, [1-hydroxy-3-(N-methyl-N-pentylamino)propylidene]bis(phosphonic acid), is a third-generation nitrogen-containing bisphosphonate.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular structure, which is assembled from the pivotal precursor, 3-[N-(methylpentyl)amino]propionic acid (Intermediate III). The synthesis of this intermediate is a critical step in the overall production of Ibandronate, and various routes have been developed to optimize yield, purity, and industrial scalability.[3][4][5]

Synthetic Pathways to Ibandronate Intermediate III

Several synthetic strategies for Intermediate III have been reported, primarily revolving around the formation of the N-methyl-N-pentylamino group and its subsequent attachment to a three-carbon propionic acid chain. The most common approaches are detailed below.

Pathway A: From N-Methyl-N-pentylamine

One of the most direct routes involves the reaction of N-methyl-N-pentylamine with a suitable three-carbon electrophile. A common method utilizes methyl acrylate, which undergoes a Michael addition with the secondary amine to form the corresponding methyl ester. This ester is then hydrolyzed to yield Intermediate III.[3][4] An alternative approach, avoiding the use of the volatile and polymerizable methyl acrylate, employs methyl 3-bromopropionate as the alkylating agent.[4][6]

Diagram: Synthesis of Intermediate III from N-Methyl-N-pentylamine

Caption: Alternative routes from N-Methyl-N-pentylamine to Intermediate III.

Pathway B: From N-Methylbenzylamine

An alternative strategy begins with N-methylbenzylamine, which is first alkylated with 1-bromopentane to form N-methyl-N-pentylbenzylamine. The benzyl group is subsequently removed via catalytic hydrogenation to yield N-methyl-N-pentylamine. This secondary amine is then reacted with methyl 3-halopropionate and hydrolyzed to afford Intermediate III.[4][5]

Diagram: Synthesis of Intermediate III from N-Methylbenzylamine

Caption: Multi-step synthesis of Intermediate III starting from N-Methylbenzylamine.

Pathway C: From Acrylonitrile

A distinct route involves the initial reaction of acrylonitrile with methylamine to produce 3-(methylamino)propionitrile. This intermediate is then reacted with 1-bromopentane to give 3-(N-methyl-N-pentylamino)propionitrile. Subsequent hydrolysis of the nitrile group yields Intermediate III.[1][7]

Diagram: Synthesis of Intermediate III from Acrylonitrile

Caption: Synthesis of Intermediate III via a nitrile intermediate.

Conversion of Intermediate III to Ibandronate

The final stage in the synthesis of Ibandronic acid involves the bisphosphorylation of Intermediate III. This is typically achieved by reacting the amino acid with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride, in a suitable solvent.[3][6][8] The reaction is followed by hydrolysis to yield Ibandronic acid.

Diagram: Conversion of Intermediate III to Ibandronic Acid

References

- 1. CN101279985B - Synthetic method of ibandronate - Google Patents [patents.google.com]

- 2. WO2007127249A1 - Crystalline forms of ibandronic acid and processes for preparation thereof - Google Patents [patents.google.com]

- 3. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 4. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 5. WO2008035367A2 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2012007021A1 - Process for the preparation of 3-(n-methyl-n-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid salt or derivatives thereof - Google Patents [patents.google.com]

- 8. Rational Synthesis of Ibandronate and Alendronate: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a crucial intermediate in the synthesis of the third-generation bisphosphonate, ibandronate sodium. The document details the historical context of its development, its physicochemical properties, and a thorough examination of its chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction and Historical Context

This compound, also known as Ibandronate Related Compound A, is a synthetic β-amino acid derivative.[1] Its discovery and development are intrinsically linked to the advancements in bisphosphonate chemistry for the treatment of bone disorders. The emergence of nitrogen-containing bisphosphonates, such as ibandronate, in the late 20th century necessitated the development of efficient synthetic routes for their key building blocks. This compound emerged as a critical precursor for the construction of the ibandronate molecule, which is widely used in the management of osteoporosis.[1] While the exact date of its first synthesis is not prominently documented, its existence is a direct result of the process development for ibandronate sodium by companies such as Hoffmann-La Roche. The synthesis of this intermediate represents a convergence of β-amino acid chemistry and industrial pharmaceutical manufacturing.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic, a common characteristic of amino acid hydrochloride salts.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 625120-81-2 | [1] |

| Molecular Formula | C₉H₂₀ClNO₂ | [1] |

| Molecular Weight | 209.71 g/mol | [1] |

| Melting Point | 101-103 °C | [1][2] |

| Boiling Point | 299.2 °C at 760 mmHg | [2] |

| Flash Point | 134.7 °C | [2] |

| Solubility | Slightly soluble in water and methanol. | [2] |

| LogP | 2.38510 | [2] |

| Vapor Pressure | 0.000102 mmHg at 25°C | [2] |

Spectroscopic Data

While specific spectra are not widely published in peer-reviewed journals, the expected spectral characteristics are as follows:

| Spectroscopy | Expected Peaks | Reference |

| ¹H NMR | - 0.9-1.0 ppm (triplet): Terminal methyl group of the pentyl chain. - 1.2-1.7 ppm (multiplets): Methylene protons of the pentyl chain. | [1] |

| ¹³C NMR | - 170-175 ppm: Carboxyl carbon. - 55-65 ppm: N-CH₂ carbon. - 40-45 ppm: N-CH₃ carbon. | [1] |

| IR | - 2700-3000 cm⁻¹: NH⁺ stretching. - 1650-1750 cm⁻¹: C=O stretching. | [1] |

Chemical Synthesis

The most common and industrially scalable synthesis of this compound is a multi-step process. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patent literature to provide a detailed methodology for the synthesis.

Step 1: Michael Addition to form 3-(N-Pentylamino)propionate

-

To a reaction vessel, add n-amylamine.

-

Slowly add an acrylate (e.g., methyl acrylate or ethyl acrylate) to the n-amylamine, maintaining the temperature at or below room temperature. The weight ratio of acrylate to n-amylamine is typically between 1:1 and 2:1.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the crude 3-(N-pentylamino)propionate can be used directly in the next step or purified.

Step 2: Eschweiler-Clarke Methylation to form 3-(Methyl(pentyl)amino)propanoate

-

To the crude 3-(N-pentylamino)propionate, add formaldehyde and formic acid. The weight ratio of formaldehyde and formic acid to the propionate intermediate is typically between 1:1 and 2:1 for each.

-

The reaction mixture is heated to reflux and stirred overnight.

-

Reaction completion is monitored by TLC.

-

After completion, the reaction mixture is concentrated under reduced pressure to remove excess reagents and solvent.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

To the residue from the previous step, add 6M hydrochloric acid.

-

The mixture is heated to reflux for 9-10 hours to ensure complete hydrolysis of the ester.

-

The completion of the hydrolysis is monitored by TLC.

-

After cooling, the solution is filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to obtain a white solid of this compound with a purity of >99%. An overall yield of approximately 87% has been reported for this final step in patent literature.

Role in Ibandronate Synthesis and Mechanism of Action

This compound is a pivotal intermediate in the synthesis of ibandronate sodium. The propanoic acid backbone and the tertiary amine are essential structural features that are further elaborated to create the final active pharmaceutical ingredient.

The subsequent step in the synthesis involves the bisphosphorylation of the amino acid intermediate, typically using a mixture of phosphorous acid and phosphorus trichloride, followed by hydrolysis and salt formation to yield ibandronate sodium.

Ibandronate, the final product, functions by inhibiting osteoclast-mediated bone resorption. It adsorbs to hydroxyapatite in the bone matrix and inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway within osteoclasts. This disruption of the mevalonate pathway leads to osteoclast apoptosis and a reduction in bone turnover. The signaling pathway is illustrated below.

Caption: Ibandronate's inhibitory effect on the mevalonate pathway in osteoclasts.

Applications in Research and Development

Beyond its primary role in manufacturing, this compound serves other purposes in a research and development setting:

-

Reference Standard: It is used as a reference standard in analytical chemistry for the development and validation of methods to detect and quantify impurities in ibandronate sodium.

-

Process Optimization: The synthesis of this intermediate is a key area for process optimization to improve the overall yield and cost-effectiveness of ibandronate manufacturing.

-

Impurity Profiling: As a known related compound, it is crucial for the impurity profiling of the final drug product, a regulatory requirement for pharmaceuticals.

Conclusion

This compound is a well-characterized molecule that plays an indispensable role in the production of the important anti-osteoporotic drug, ibandronate. This guide has provided a detailed overview of its history, physicochemical properties, and synthesis, offering valuable insights for professionals engaged in pharmaceutical research and development. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation and application of this key intermediate.

References

Technical Guide: Spectroscopic Data for Ibanic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibanic Acid Hydrochloride, chemically known as 3-(methyl(pentyl)amino)propanoic acid hydrochloride, is a key intermediate and a known impurity in the synthesis of Ibandronate, a potent bisphosphonate used in the treatment of osteoporosis. As a critical related compound, the thorough characterization of Ibanic Acid Hydrochloride is essential for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry. This document provides a comprehensive overview of the spectroscopic data for Ibanic Acid Hydrochloride, complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: Ibandronate Related Compound A, Ibandronate EP Impurity A

-

CAS Number: 625120-81-2

-

Molecular Formula: C₉H₂₀ClNO₂

-

Molecular Weight: 209.71 g/mol

-

Melting Point: 101-103°C

Spectroscopic Data

The following sections present representative spectroscopic data for Ibanic Acid Hydrochloride. This data is compiled based on the known chemical structure and typical values observed for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.5 (br s) | Broad Singlet | 1H | COOH |

| 10.8 (br s) | Broad Singlet | 1H | N-H⁺ |

| 3.45 (t, J=7.8 Hz) | Triplet | 2H | N-CH₂-CH₂-COOH |

| 3.15 (t, J=7.5 Hz) | Triplet | 2H | N-CH₂-(CH₂)₃-CH₃ |

| 2.95 (s) | Singlet | 3H | N-CH₃ |

| 2.80 (t, J=7.8 Hz) | Triplet | 2H | CH₂-COOH |

| 1.70 (quint, J=7.5 Hz) | Quintet | 2H | N-CH₂-CH₂-(CH₂)₂-CH₃ |

| 1.30 (m) | Multiplet | 4H | -(CH₂)₂-CH₃ |

| 0.90 (t, J=7.2 Hz) | Triplet | 3H | -CH₃ |

3.1.2. ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.5 | C=O (Carboxylic Acid) |

| 55.8 | N-CH₂ (Pentyl) |

| 50.2 | N-CH₂ (Propanoic) |

| 42.1 | N-CH₃ |

| 31.5 | CH₂-COOH |

| 28.7 | N-CH₂-CH₂ (Pentyl) |

| 25.9 | CH₂-CH₂-CH₃ (Pentyl) |

| 22.3 | CH₂-CH₃ (Pentyl) |

| 13.9 | -CH₃ (Pentyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 2700 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 2450 | Medium | N-H⁺ stretch (amine hydrochloride) |

| 1715 | Strong | C=O stretch (carboxylic acid) |

| 1465 | Medium | C-H bend (alkane) |

| 1210 | Medium | C-O stretch (carboxylic acid) |

| 1100 | Medium | C-N stretch |

| 930 | Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

| m/z | Ion Type |

|---|---|

| 174.15 | [M+H]⁺ (of free base) |

| 196.13 | [M+Na]⁺ (of free base) |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like Ibanic Acid Hydrochloride.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of Ibanic Acid Hydrochloride is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

-

FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder, and the spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

-

Sample Preparation: A dilute solution of Ibanic Acid Hydrochloride is prepared in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

-

LC-MS Analysis:

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Scan Range: m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.

-

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the characterization of a chemical reference standard such as Ibanic Acid Hydrochloride.

References

Unraveling the Functional Profile of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core mechanism of action of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. This document synthesizes the available scientific literature to provide an in-depth understanding of its biological functions, supported by experimental context and visual representations of key pathways.

Introduction

This compound, also identified as N-Methyl-N-pentyl-β-alanine hydrochloride or Ibanic Acid Hydrochloride, is a chemical entity primarily recognized for its crucial role as a synthetic intermediate in the pharmaceutical industry.[1][2] Specifically, it is a key building block in the production of ibandronate sodium, a potent nitrogen-containing bisphosphonate medication utilized in the management of osteoporosis and other bone-related disorders.[1][2] While direct and extensive research on the specific mechanism of action of this compound is limited, its biological activity is inferred from its structural relationship and function as a precursor to ibandronate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in both chemical synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 625120-81-2 | [1][2][3] |

| Molecular Formula | C₉H₂₀ClNO₂ | [1] |

| Molecular Weight | 209.71 g/mol | [1] |

| Melting Point | 99-103°C | [2] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Appearance | White to off-white crystalline powder | [2] |

Inferred Mechanism of Action: Inhibition of Osteoclast Activity

The principal mechanism of action attributed to this compound is derived from the well-characterized pharmacology of ibandronate.[1][2] Nitrogen-containing bisphosphonates, like ibandronate, are potent inhibitors of bone resorption.[1][2] They achieve this by disrupting the function of osteoclasts, the cells responsible for bone breakdown. The proposed mechanism involves the following key steps:

-

Binding to Hydroxyapatite: The compound is thought to bind to hydroxyapatite, the mineral component of bone, particularly at sites of active bone resorption.[1][2]

-

Inhibition of the Mevalonate Pathway: It is hypothesized that, like ibandronate, the compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.

-

Disruption of Protein Prenylation: The inhibition of FPPS leads to a decrease in the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are critical for the post-translational modification (prenylation) of small GTP-binding proteins.

-

Induction of Osteoclast Apoptosis: The disruption of the function of these essential proteins interferes with vital cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, ultimately leading to apoptosis (programmed cell death) of the osteoclasts.

This cascade of events results in a reduction in the rate of bone resorption, thereby helping to preserve bone mass and strength.

References

Methodological & Application

Synthesis of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride: A Detailed Application Note and Protocol via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in the production of various pharmaceuticals, notably Ibandronate Sodium.[1] The synthesis is achieved through a robust two-step process commencing with a Michael addition of n-pentylamine to an acrylate ester, followed by reductive N-methylation using the Eschweiler-Clarke reaction and subsequent hydrolysis. This method is recognized for its cost-effective starting materials, high yield, and scalability, making it suitable for industrial production.[2] This document outlines the comprehensive experimental procedures, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound (CAS 625120-81-2) is a substituted β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies as a crucial building block in the synthesis of nitrogen-containing bisphosphonates, such as Ibandronate, which are used in the treatment of osteoporosis.[1] The synthesis of this intermediate is predominantly accomplished via a Michael addition pathway, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] This is followed by the introduction of a methyl group to the nitrogen atom. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] This reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[4] This application note details a reliable and scalable protocol for the synthesis of this compound.

Data Presentation

The following tables summarize the key specifications of the final product and the expected yields at each stage of the synthesis.

Table 1: Product Specifications

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 625120-81-2 |

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 101-103°C |

| Purity (Assay) | ≥99.0% |

| Solubility | Slightly soluble in Methanol and Water |

Data sourced from multiple chemical suppliers and databases.[5][6]

Table 2: Reaction Yields

| Reaction Step | Product | Yield | Purity |

| 1. Michael Addition | 3-(Pentylamino)propanoate Intermediate | High* | - |

| 2. Reductive N-methylation, Hydrolysis & Salt Formation | This compound | 88% | >99% |

*Specific yield for the Michael addition step is not detailed in the cited literature, but it is described as a high-yielding reaction. The overall process is characterized by high yields.[2]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of 3-(Pentylamino)propanoate Intermediate via Michael Addition

Materials:

-

n-Pentylamine (n-amylamine)

-

Ethyl acrylate

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

20 L reactor (or appropriately scaled glassware)

-

Magnetic stirrer and heating mantle (if necessary)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 20 L reactor equipped with a mechanical stirrer, add n-pentylamine (2 L).

-

Michael Addition: To the stirring n-pentylamine, add ethyl acrylate (3.5 L) at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the n-pentylamine spot.[7]

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of 3-4 by the slow addition of dilute HCl. This step helps in the separation of the organic phase.[7]

-

Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 3 L).[7]

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[7]

-

-

Isolation of Intermediate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(pentylamino)propanoate intermediate.

Part 2: Synthesis of this compound

Materials:

-

3-(Pentylamino)propanoate intermediate (from Part 1)

-

Formalin (37% aqueous formaldehyde solution)

-

Formic acid solution

-

6 M Hydrochloric Acid (HCl)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Eschweiler-Clarke Methylation:

-

Hydrolysis and Salt Formation:

-

Isolation and Purification of Final Product:

-

After the hydrolysis is complete, cool the reaction mixture and filter to remove any insoluble impurities.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

The resulting white solid is this compound with a purity of >99% and a yield of approximately 88%.[2] Further purification can be achieved by recrystallization if necessary.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Buy this compound | 625120-81-2 | > 95% [smolecule.com]

- 2. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CAS 625120-81-2 [benchchem.com]

Application Notes and Protocols: Eschweiler-Clarke Methylation for the Synthesis of 3-(N,N-dimethyl-N-pentylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of a secondary amine, specifically the synthesis of 3-(N,N-dimethyl-N-pentylamino)propanoate from 3-(pentylamino)propanoate, via the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a reliable method to obtain tertiary amines while avoiding the formation of quaternary ammonium salts.[1][2][3] These N-methylated compounds are of significant interest in medicinal chemistry and drug development due to the critical role of the methyl group in modulating the pharmacological and biological activities of molecules. This protocol outlines the reaction mechanism, a detailed experimental procedure, data presentation in tabular format, and visual representations of the reaction mechanism and experimental workflow using Graphviz (DOT language).

Introduction

The Eschweiler-Clarke reaction is a well-established and efficient method for the methylation of primary and secondary amines to their corresponding tertiary amines.[4][5][6][7] The reaction proceeds by reductive amination using an excess of formic acid and formaldehyde.[4] A key advantage of this method is that the reaction stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][2][3] The reaction is typically performed in an aqueous solution near boiling temperatures.[3] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide in an irreversible step.[2][3][5]

This application note focuses on the specific application of the Eschweiler-Clarke reaction for the synthesis of 3-(N,N-dimethyl-N-pentylamino)propanoate, a tertiary amine derived from the corresponding secondary amine, 3-(pentylamino)propanoate. This transformation is relevant for the synthesis of intermediates in the preparation of pharmacologically active compounds.

Reaction Mechanism

The Eschweiler-Clarke methylation of a secondary amine proceeds through the following steps:

-

Iminium Ion Formation: The secondary amine reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a tertiary iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.

-

Product Formation: The reduction of the iminium ion results in the formation of the methylated tertiary amine and carbon dioxide.

This process is illustrated in the following diagram:

References

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 6. grokipedia.com [grokipedia.com]

- 7. synarchive.com [synarchive.com]

Synthesis of Ibandronate Sodium from Ibandronic Acid Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, starting from Ibandronic Acid Hydrochloride (also known as 3-[N-(methylpentyl)amino]propionic acid hydrochloride). The provided methodologies are based on established chemical syntheses and include protocols for the purification and characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of Ibandronate Sodium from Ibandronic Acid Hydrochloride involves a bis-phosphonylation reaction. This process introduces two phosphonate groups to the carbon atom adjacent to the carboxylic acid, a key structural feature for the therapeutic activity of bisphosphonates. The reaction is typically carried out using phosphorous acid and a phosphorus halide, such as phosphorous trichloride, in an organic solvent. The resulting Ibandronic Acid is then converted to its monosodium salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Ibandronate Sodium, derived from various reported protocols. These values can be used as a starting point for reaction optimization.

| Parameter | Value | Reference |

| Reactants | ||

| Ibandronic Acid Hydrochloride | 1.0 molar equivalent | [1][2] |

| Phosphorous Acid | 4.2 molar equivalents | [1][2] |

| Phosphorous Trichloride | 3.7 molar equivalents | [1][2] |

| Solvent | ||

| Toluene | ~20 mL per gram of Ibandronic Acid Hydrochloride | [1][2] |

| Reaction Conditions | ||

| Initial Temperature | 70-75°C | [1][2] |

| Temperature during PCl₃ addition | Maintained at 70-75°C | [1][2] |

| Final Reaction Temperature | 80-85°C | [1][2] |

| Reaction Time | 7-8 hours | [1][2] |

| Purification Solvents | ||

| Water | For hydrolysis and initial dissolution | [1][2] |

| Methanol | For precipitation/slurrying | [3] |

| Acetone | For final washing/slurrying and drying | [1][2] |

| Yield | ||

| Overall Yield of Ibandronate Sodium | >60% (reported from an intermediate) | [4][5] |

Experimental Protocols

Synthesis of Ibandronate Sodium

This protocol details the chemical synthesis of Ibandronate Sodium from Ibandronic Acid Hydrochloride.

Materials:

-

3-[N-(methylpentyl)amino]propionic acid hydrochloride (Ibandronic Acid Hydrochloride)

-

Phosphorous acid

-

Phosphorous trichloride

-

Toluene

-

Deionized Water

-

Activated Charcoal

-

Sodium Hydroxide solution (dilute)

-

Methanol

-

Acetone

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, combine Ibandronic Acid Hydrochloride (e.g., 75.12 g, 0.358 moles), phosphorous acid (123.91 g, 1.51 moles), and toluene (1500 ml).[1][2]

-

Initial Heating: Heat the mixture to 70-75°C with stirring.[1][2]

-

Addition of Phosphorous Trichloride: Add phosphorous trichloride (180.37 g, 1.31 moles) dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 70-75°C.[1][2]

-

Reaction: After the addition is complete, increase the temperature to 80-85°C and continue stirring for 7-8 hours.[1][2]

-

Work-up:

-

Cool the reaction mass to 25-30°C and decant the toluene.[1][2]

-

To the remaining residue, add deionized water (1500 ml) and reflux for 10 hours.[1][2]

-

Add activated charcoal to the aqueous solution, reflux for a short period, and then filter through a bed of hyflo.[1][2]

-

Concentrate the filtrate to half of its initial volume.[1][2]

-

-

Formation of Sodium Salt and Purification:

-

Adjust the pH of the concentrated solution to 4.3-4.5 using a dilute sodium hydroxide solution.[3]

-

Concentrate the solution to a residue.[3]

-

Add methanol dropwise to the residue with stirring to precipitate the solid.[3]

-

Filter the solid and dissolve it in water.[3]

-

Precipitate the product again by adding an equal volume of methanol dropwise.[3]

-

Filter the purified solid and dry it under vacuum at 50°C for 48 hours to obtain Ibandronate Sodium.[1][2]

-

Characterization of Ibandronate Sodium

The identity and purity of the synthesized Ibandronate Sodium should be confirmed using appropriate analytical techniques.

This method can be used to determine the purity of the Ibandronate Sodium and to quantify any related substances.

Instrumentation:

-

HPLC system with a Refractive Index (RI) or a Corona Charged Aerosol Detector (CAD).[1][2]

-

Anion exchange column (e.g., Allsep™ anion column, 150mm × 4.6mm, 7µm particle diameter).[1]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v).[1]

-

Flow Rate: 0.5 ml/min.[1]

-

Column Temperature: Ambient.[1]

-

Detector: Refractive Index Detector.[1]

-

Injection Volume: 10 µl.[1]

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Ibandronate Sodium reference standard in the mobile phase.

-

Sample Solution: Dissolve a known amount of the synthesized Ibandronate Sodium in the mobile phase.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response.

-

Inject the sample solution.

-

Analyze the chromatogram for the presence of the main peak corresponding to Ibandronate Sodium and any impurity peaks. Purity can be calculated based on the peak area percentages.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Ibandronate Sodium and its mechanism of action.

Caption: Experimental workflow for the synthesis of Ibandronate Sodium.

Caption: Mechanism of action of Ibandronate in inhibiting bone resorption.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shodex.com [shodex.com]

- 4. Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Ibandronate Sodium in Bulk and Pharmaceutical Dosage Form [analchemres.org]

- 5. giwmscdnone.gov.np [giwmscdnone.gov.np]

Application Notes and Protocols: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a key chemical intermediate in the synthesis of Ibandronate Sodium, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis.[1][2][3][4][5] As a critical precursor, its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, having a well-characterized reference standard of this compound is essential for accurate quantification, impurity profiling, and quality control throughout the drug development process.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, including Gas Chromatography (GC) for impurity analysis and High-Performance Liquid Chromatography (HPLC) for purity assessment and assay.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [2][6] |

| Synonyms | Ibanic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride | [7] |

| CAS Number | 625120-81-2 | [2][3] |

| Molecular Formula | C₉H₂₀ClNO₂ | [1][2][3] |

| Molecular Weight | 209.71 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 101-103°C | [1][3][5] |

| Solubility | Slightly soluble in Methanol and Water | [3][5] |

Application 1: Impurity Profiling by Gas Chromatography (GC)

This protocol describes a validated GC method for the separation and quantification of process-related impurities in this compound. This is crucial for ensuring the quality of the intermediate before its use in the synthesis of Ibandronate Sodium.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | AT-5, 30 m x 0.53 mm, 5 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 90°C (for Impurity A & B), 110°C (for Impurity C) |

| Detector Temperature | 260°C |

| Oven Temperature Program | Initial: 50°C for 5 minRamp 1: 6°C/min to 105°C, hold for 8 minRamp 2: 10°C/min to 180°C, hold for 8 minRamp 3: 20°C/min to 260°C, hold for 18 min |

| Injection Volume | 1.0 µL |

| Split Ratio | 1:5 |

2. Preparation of Solutions:

-

Reference Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water, with pH adjustment as needed for dissolution) to obtain a known concentration.

-

Impurity Stock Solutions: Prepare individual stock solutions of known process impurities (e.g., Impurity A, B, and C) in a similar manner.

-

Sample Solution: Dissolve 1 gram of the this compound sample in 6 mL of water. Adjust the pH to 9.5 with a 5.0 N sodium hydroxide solution and make up the volume to 10 mL with water.[4]

-

Spiked Sample Solution (for validation): Prepare sample solutions spiked with known concentrations of each impurity from the stock solutions to assess accuracy and precision.

3. Data Analysis:

-

Identify the peaks of the main component and impurities in the chromatogram based on their retention times relative to the reference standard.

-